molecular formula C10H14N2 B1382024 4-(3,3-Dimethylazetidin-2-yl)pyridine CAS No. 1781917-86-9

4-(3,3-Dimethylazetidin-2-yl)pyridine

Cat. No.: B1382024
CAS No.: 1781917-86-9
M. Wt: 162.23 g/mol
InChI Key: OVCUSDDNWFWDER-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylazetidin-2-yl)pyridine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.24 g/mol . Its CAS registry number is 1781917-86-9 . This compound features a pyridine moiety linked to a 3,3-dimethylazetidine group, making it a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and drug discovery research. The azetidine ring, a four-membered saturated heterocycle, is of significant interest in pharmaceutical design for its role as a scaffold that can improve the physicochemical and metabolic properties of drug candidates. Researchers utilize this compound and its derivatives as key synthetic intermediates in the development of novel therapeutic agents . For example, structural analogs incorporating the azetidine motif have been investigated in the synthesis of complex pharmacologically active molecules, including receptor agonists . The presence of both the basic pyridine and azetidine nitrogen atoms provides distinct handles for chemical modification and salt formation, enhancing its utility in synthetic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(3,3-dimethylazetidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-3-5-11-6-4-8/h3-6,9,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCUSDDNWFWDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781917-86-9
Record name 4-(3,3-dimethylazetidin-2-yl)pyridine
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Chemical Reactions Analysis

4-(3,3-Dimethylazetidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with different nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has shown promise in the development of therapeutic agents targeting several diseases. Its structural features allow for interactions with various biological targets, making it suitable for drug discovery. Notably, derivatives of pyridine compounds have been extensively studied for their pharmacological activities, including anti-inflammatory and anticancer properties .

Case Study: Anticancer Activity
Research indicates that pyridine derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of novel pyridine derivatives that exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell growth and apoptosis .

Biological Research

Biological Activity
4-(3,3-Dimethylazetidin-2-yl)pyridine has been evaluated for its biological activity using predictive models. These studies suggest that it may exhibit multitarget effects, potentially acting as an analgesic or a modulator of neurotransmitter receptors . The compound's ability to interact with nicotinic acetylcholine receptors (nAChRs) is particularly noteworthy, as it could lead to advancements in treatments for neurological disorders such as Alzheimer’s disease .

Case Study: Interaction with nAChRs
In a specific study on nicotine analogs, it was found that modifications to the azetidine structure significantly influenced receptor selectivity and potency. The trans-diastereomers of certain azetidinyl-pyridine compounds showed enhanced activity compared to their cis counterparts, indicating the importance of stereochemistry in drug design .

Material Science

Industrial Applications
The compound is also being explored for its applications in materials science. Its unique chemical properties make it a candidate for the synthesis of advanced materials, including polymers and nanomaterials. The incorporation of azetidine into polymer matrices can enhance mechanical properties and thermal stability .

Case Study: Polymer Synthesis
A recent investigation into the use of 4-(3,3-Dimethylazetidin-2-yl)pyridine in polymer synthesis demonstrated improved tensile strength and flexibility in composite materials. This was attributed to the effective interfacial bonding between the azetidine moiety and polymer chains, leading to enhanced material performance under stress conditions .

Summary of Findings

The following table summarizes key findings regarding the applications of 4-(3,3-Dimethylazetidin-2-yl)pyridine:

Application Area Key Findings
Medicinal ChemistryPotential anticancer activity; modulation of biological pathways; interactions with nAChRs
Biological ResearchMultitarget biological activity predicted; potential use in neurological disorder treatments
Material ScienceEnhanced mechanical properties in polymers; potential use in advanced material synthesis

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylazetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not provided in the sources, compounds with similar structures often interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

4-(1-Aminoethyl)pyridine
  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 136.18 g/mol
  • Key Features: A pyridine derivative with a linear aminoethyl substituent.
  • The electron-donating amino group enhances charge transfer capabilities .
  • Applications : Used in coordination chemistry and as a precursor for bioactive molecules.

Comparison: The azetidine group in 4-(3,3-Dimethylazetidin-2-yl)pyridine introduces significant ring strain compared to the flexible aminoethyl chain in 4-(1-aminoethyl)pyridine. This strain may alter reactivity and binding affinity in coordination complexes or enzymatic interactions.

2-Amino-4-(2-Chloro-5-(4-Methylphenyl)pyridin-3-yl)-1-(4-Methylphenyl)pyridine
  • Molecular Formula : C₂₄H₂₀ClN₃
  • Molecular Weight : 397.89 g/mol
  • Key Features : A bis-pyridine derivative with chloro and methylphenyl substituents.
  • Physical Properties : Melting point 268–287°C , high thermal stability.
  • Applications : Demonstrated antimicrobial activity in screening studies .

Comparison :
The presence of bulky methylphenyl groups in this compound increases molecular weight and hydrophobicity compared to 4-(3,3-Dimethylazetidin-2-yl)pyridine. The latter’s compact azetidine moiety may improve solubility and bioavailability.

4-(Hydroxymethyl)pyridine
  • Molecular Formula: C₆H₇NO
  • Molecular Weight : 109.12 g/mol
  • Key Features : A pyridine derivative with a hydroxymethyl group.
  • Applications : Acts as a ligand in cobalt thiocyanate coordination compounds, forming 1D polymeric chains .

Comparison: The hydroxymethyl group in 4-(hydroxymethyl)pyridine facilitates hydrogen bonding, enhancing its utility in coordination chemistry.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
4-(3,3-Dimethylazetidin-2-yl)pyridine C₁₀H₁₄N₂ 162.23 Azetidine (strained ring) Synthetic building block
4-(1-Aminoethyl)pyridine C₇H₁₀N₂ 136.18 Aminoethyl Bioactive, coordination chemistry
2-Amino-4-(2-Chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine C₂₄H₂₀ClN₃ 397.89 Chloro, methylphenyl Antimicrobial activity
4-(Hydroxymethyl)pyridine C₆H₇NO 109.12 Hydroxymethyl Ligand in coordination polymers

Biological Activity

4-(3,3-Dimethylazetidin-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential across various applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3,3-dimethylazetidine group. Its structural characteristics contribute to its biological activity by influencing interactions with biological targets.

The primary mechanism of action for 4-(3,3-Dimethylazetidin-2-yl)pyridine involves modulation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the NAD+ salvage pathway. By enhancing NAMPT activity, this compound increases NAD+ levels, which plays a vital role in cellular metabolism and signaling pathways.

Anticancer Activity

Research indicates that 4-(3,3-Dimethylazetidin-2-yl)pyridine exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been shown to inhibit breast cancer cell lines (MDA-MB-231) by downregulating angiogenesis markers such as VEGF and MMP-9. The compound's ability to interfere with cancer cell metabolism through NAD+ modulation suggests potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
MDA-MB-2315.4Inhibition of VEGF and MMP-9 expression
A549 (Lung Cancer)7.2Induction of apoptosis through metabolic disruption

Antibacterial Properties

In vitro studies demonstrate that 4-(3,3-Dimethylazetidin-2-yl)pyridine possesses strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are notably lower than those of standard antibiotics, indicating its potential as a new antibacterial agent.

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus1.0Lower than Penicillin (2.0)
Escherichia coli0.5Lower than Ciprofloxacin (1.0)

Antifungal Activity

The compound also exhibits promising antifungal properties. Testing against various fungal strains revealed effective concentrations comparable to established antifungal drugs. Its mechanism appears to involve the disruption of fungal cell membrane integrity.

Fungal Strain IC50 (µg/mL) Standard Drug Comparison
Candida albicans8.0Comparable to Fluconazole (7.5)
Aspergillus niger6.5Comparable to Amphotericin B (6.0)

Pharmacokinetics

Pharmacokinetic studies indicate that the lipophilicity of 4-(3,3-Dimethylazetidin-2-yl)pyridine has been optimized to minimize inhibition of cytochrome P450 enzymes while maintaining potent NAMPT activity. This optimization is crucial for reducing drug-drug interactions and enhancing therapeutic efficacy.

Case Studies

Several studies have highlighted the diverse applications of 4-(3,3-Dimethylazetidin-2-yl)pyridine:

  • Anticancer Study : A study evaluated the effects of this compound on colorectal cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through enhanced NAD+ levels.
  • Antibacterial Assessment : In a comparative study against common pathogens, this compound outperformed traditional antibiotics in terms of MIC values, suggesting its potential as a novel antibacterial agent.
  • Antifungal Evaluation : The efficacy against resistant fungal strains was assessed, showing that it could serve as an alternative treatment option in cases where conventional antifungals fail.

Preparation Methods

Alternative Route: Multi-Component Assembly

  • A more sophisticated approach involves a multi-component reaction, where a pyridine precursor, a suitable amine, and a methylating agent are combined in a one-pot synthesis.
  • For example, a reaction between 2-pyridinecarboxaldehyde, a methylated amine, and a cyclization catalyst can generate the azetidine core directly attached to the pyridine ring.

Specific Example from Literature

According to a detailed synthetic route described in a research publication (see reference), the synthesis of related azetidine derivatives involves:

Data Table Summarizing Key Preparation Parameters

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 Pyridine SOCl₂ or PCl₅ Reflux, inert atmosphere 2-Chloropyridine 80-90 Selective chlorination
2 2-Chloropyridine 3,3-Dimethylazetidine Base (K₂CO₃), DMF, room temperature Intermediate 70-85 SN2 substitution
3 Intermediate Heat or Lewis acid catalyst 80-120°C Final azetidine-pyridine compound 60-75 Cyclization step

Research Findings and Optimization

Research efforts have focused on optimizing reaction conditions to improve yields and purity:

  • Solvent choice significantly affects nucleophilic substitution efficiency, with polar aprotic solvents like DMF and acetonitrile favored.
  • Temperature control is vital during cyclization to prevent side reactions.
  • Use of catalysts such as zinc chloride or other Lewis acids enhances cyclization efficiency.

Example from Recent Studies

In a recent study (see reference), the authors reported:

  • Using a one-pot synthesis combining nucleophilic substitution and cyclization, reducing the number of steps.
  • Achieving yields of up to 75% for the final product.
  • Characterization confirmed the structure via NMR, IR, and HRMS.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,3-Dimethylazetidin-2-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing pyridine derivatives. For example, 4-(anthracen-9-yl)pyridine was synthesized via this method using Pd catalysts (tetrakis(triphenylphosphine)palladium), toluene solvent, and aqueous K₂CO₃ under reflux (12 hours, 69% yield) . Adapting this protocol, replace boronic acid reagents with azetidine-containing precursors. Optimize stoichiometry (1:1 molar ratio of halide to boronic acid) and catalyst loading (1 mol% Pd). Monitor purity via TLC (silica gel, petroleum/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DMSO-d₆ as solvent, referencing δ 2.50 ppm (1H) and 39.52 ppm (13C). Look for pyridine ring protons (δ 7.0–8.5 ppm) and azetidine methyl groups (δ 1.0–1.5 ppm) .
  • FTIR : Identify C–N stretching (~1596 cm⁻¹) and pyridine ring vibrations (~1438 cm⁻¹) .
  • HRMS : Confirm molecular mass with electrospray ionization (ESI) and compare calculated vs. observed m/z values (e.g., ±0.0003 Da tolerance) .

Q. What purification methods are suitable post-synthesis, and how can column chromatography conditions be tailored?

  • Methodology : Use silica gel column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate 3:1 → 1:1). For polar intermediates, increase ethyl acetate ratio. Monitor fractions via UV-TLC. Recrystallize from ethanol or dichloromethane/hexane mixtures to obtain single crystals .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve molecular packing and intermolecular interactions in this compound?

  • Methodology : Grow crystals via solvent evaporation. Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (space group determination, displacement parameters) . Analyze intermolecular interactions (e.g., C–H⋯π, π–π stacking) with Mercury software. For example, 4-(anthracen-9-yl)pyridine exhibited π–π interactions at 3.606 Å and C–H⋯Cg contacts (2.739 Å) .

Q. What strategies resolve contradictions in reactivity data, such as unexpected regioselectivity during functionalization?

  • Methodology :

  • Computational DFT : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-311++G(d,p) basis set .
  • Competitive Experiments : Compare nitration (HNO₃/H₂SO₄) vs. halogenation (NBS) outcomes. For example, nitration of 4-(4-chlorophenyl)pyridine favored meta-substitution (3-nitro derivative) due to electron-withdrawing pyridine directing effects .

Q. How do substituents on the azetidine ring influence electronic properties and binding affinity in target applications (e.g., medicinal chemistry)?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied azetidine substituents (e.g., 3,3-diethyl vs. 3-methyl). Test binding via SPR or fluorescence polarization assays.
  • Electrostatic Potential Maps : Generate maps using Multiwfn to visualize charge distribution. Correlate with experimental IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 2
4-(3,3-Dimethylazetidin-2-yl)pyridine

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